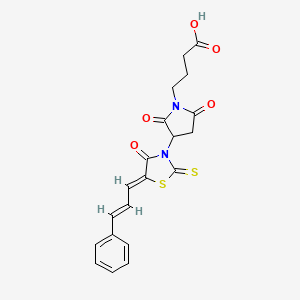

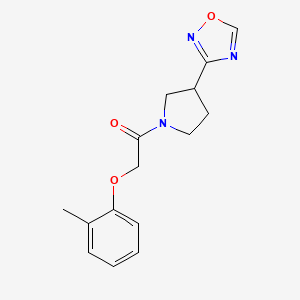

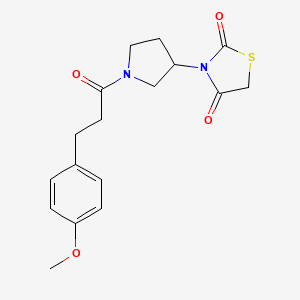

![molecular formula C15H21NO5 B2822021 Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate CAS No. 201810-12-0](/img/structure/B2822021.png)

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate

説明

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is a chemical compound with the CAS Number: 201810-12-0 and a molecular weight of 295.34 . Its IUPAC name is ethyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is 1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures . The country of origin is CN .科学的研究の応用

Crystal Structure and Molecular Interactions

- Crystal and Molecular Structure Analysis : Ethyl esters like Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate are used to study crystal and molecular structures. For instance, the crystallographic analyses of p-tert-butylcalix[4]arenes, which are derivatised with similar compounds, reveal insights into intramolecular hydrogen bonding and conformational behaviors in solid states (Ferguson et al., 1996).

Synthesis and Chemical Transformations

Synthesis of High-Ceiling Diuretics : Although not directly on Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate, related research involves the synthesis of diuretics using aminomethyl derivatives of similar ethyl esters, showcasing their potential in medicinal chemistry (Lee et al., 1984).

Catalytic Applications in Organic Synthesis : Studies on compounds like Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate contribute to understanding the catalysis in organic synthesis. For example, research on enzymatic hydrolysis in the production of certain drugs demonstrates the role of similar ethyl esters in facilitating chemical reactions (Bevilaqua et al., 2004).

Antioxidant Properties and Applications

- Study of Antioxidant Activities : Ethyl acetate, a component of the compound , is extensively used in studies exploring the antioxidant activities of various substances. For instance, research on the antioxidant capacity of ethyl acetate fractions from Rhus verniciflua Stokes highlights the importance of such compounds in identifying and quantifying bioactive phenolic compounds (Chen et al., 2017).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and interaction with its targets.

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVZCBNGMUMVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

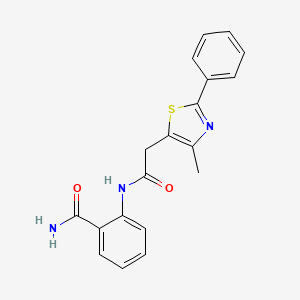

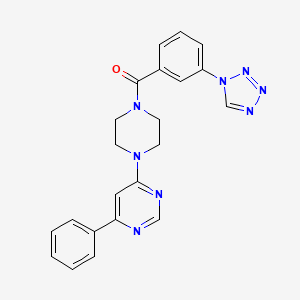

![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2821950.png)

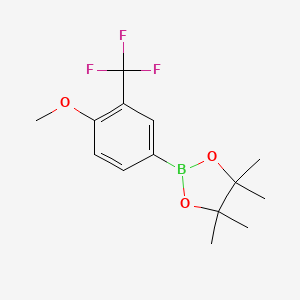

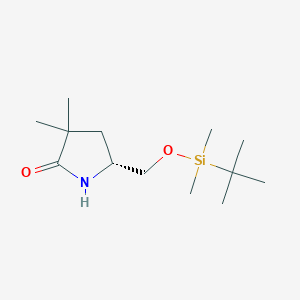

![2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2821954.png)

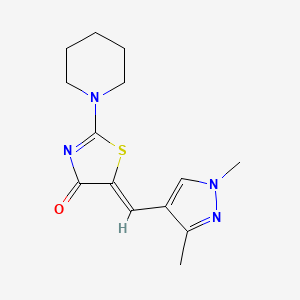

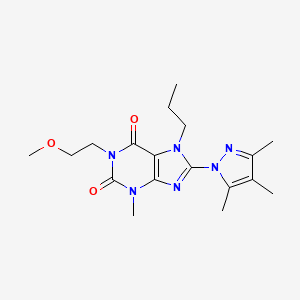

![N-[(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2821959.png)